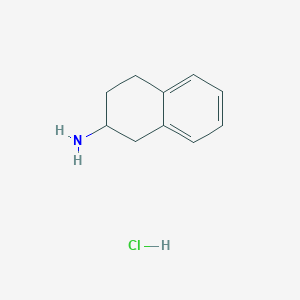

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride

Overview

Description

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride, also known as N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, is a compound with the molecular weight of 225.76 . It is also known as 2-Aminotetralin (2-AT) or 1,2,3,4-tetrahydronaphthalen-2-amine (THN), and is a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine .

Molecular Structure Analysis

The IUPAC name for this compound is N-propyl-1,2,3,4-tetrahydro-2-naphthalenamine hydrochloride. Its InChI code is 1S/C13H19N.ClH/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;/h3-6,13-14H,2,7-10H2,1H3;1H .Chemical Reactions Analysis

As a rigid analogue of phenylisobutylamine, 2-AT fully substitutes for d-amphetamine in rat discrimination tests, although at one eighth the potency . It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well .Physical and Chemical Properties Analysis

This compound is a powder at room temperature. Its melting point is between 249-250°C . The molecular weight of this compound is 225.76 .Scientific Research Applications

Synthesis Processes

Large-Scale Stereoselective Synthesis : A large-scale, stereoselective process for synthesizing 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, achieving high purity and stereochemical purity, has been developed (Han et al., 2007).

Stereoselective Reduction of Acyl Protected Derivatives : This compound and its derivatives serve as crucial intermediates for bioactive compounds, involving acylation and reduction processes that lead to various bioactive forms (Men Wei-dong, 2013).

Chemical Reactions and Pathways

Alternative Synthesis of Dopaminergic Compounds : An alternative method for synthesizing 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been established, which is crucial for generating biologically active compounds (Öztaşkın et al., 2011).

Role in Dopamine Receptor Agonists Synthesis : The compound is foundational in synthesizing dopaminergic activity compounds, particularly those with specific amine group modifications (Mcdermed et al., 1975).

Use in Chiral Auxiliary for Asymmetric Reactions : It has been effectively used as a chiral auxiliary in Reformatsky-type reactions, indicating its role in creating chiral molecules for various applications (Orsini et al., 2005).

Catalysis and Reaction Acceleration

- Oxidation Catalysis : The compound undergoes oxidation in the presence of copper(II) acetate, which is significantly accelerated by lithium chloride. This oxidation process is important for understanding the compound's reactivity and potential applications in chemical synthesis (Imamura et al., 1976).

Bioactive Compound Synthesis

Precursor for Thiazolidinones and Benzothiazepinones : this compound acts as a precursor in synthesizing thiazolidinones and benzothiazepinones, offering insights into the synthesis of novel compounds (Drawanz et al., 2017).

Mast Cell-Stabilising Amine Derivatives : This compound serves as a base for creating novel modulators of allergic and inflammatory phenomena, specifically through the synthesis of tertiary amines (Barlow et al., 2011).

Structural and Molecular Studies

Chiral Self-Assembled Structures Study : 1,2,3,4-Tetrahydronaphthalene molecules have been studied for their ability to self-assemble into chiral structures, indicating potential applications in nanotechnology and materials science (Silly et al., 2017).

Role in Saluretic Agents Synthesis : Bicyclic ring-fused analogues of this compound have been synthesized and tested for saluretic and diuretic effects, highlighting its potential in developing new therapeutic agents (Deana et al., 1983).

Dopaminergic Drug Synthesis : An alternative synthesis method for the dopaminergic drug 5,6-ADTN using this compound has been explored, emphasizing its role in pharmacological research (Göksu et al., 2006).

Synthesis of Enamides from Ketones : Its derivative has been used in the synthesis of enamides from ketones, showcasing its versatility in organic synthesis applications (Zhao et al., 2011).

Fuel Surrogate Formulation : It is used as a component in transportation fuel surrogates, where its ignition delays under various conditions have been studied, providing valuable insights into fuel chemistry (Raza et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride, also known as 2-Aminotetralin (2-AT), primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the regulation of serotonin and norepinephrine levels in the synaptic cleft, thereby modulating neurotransmission.

Mode of Action

2-AT inhibits the reuptake of serotonin and norepinephrine , likely inducing their release as well . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. It is also likely to act on dopamine due to its full substitution of d-amphetamine in rodent studies .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the reuptake of serotonin and norepinephrine, likely inducing their release as well . This compound also fully substitutes for d-amphetamine in rat discrimination tests, indicating its potential action on dopamine . The interactions with these neurotransmitters suggest that this compound may influence mood, alertness, and energy levels.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of serotonin and norepinephrine reuptake by this compound leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can result in altered gene expression and changes in cellular metabolism, potentially affecting cell growth, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with neurotransmitter transporters. It inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters, preventing these neurotransmitters from being reabsorbed into the presynaptic neuron . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Additionally, the compound’s ability to substitute for d-amphetamine suggests it may also interact with dopamine transporters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, continuous exposure to this compound can lead to desensitization of neurotransmitter receptors, reducing its efficacy . Additionally, the compound may undergo degradation, affecting its potency and stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances neurotransmitter signaling, leading to increased alertness and energy levels . At high doses, it can cause toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage is required to achieve the desired pharmacological effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes responsible for the metabolism of neurotransmitters, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can affect its pharmacological activity and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall pharmacological effects.

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQOAYUXVCSSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952176 | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-01-7, 29730-81-2 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1743-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminotetralin hydrochloride, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTT4JX9GU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)